molecular formula C13H14N2O2 B12713823 (+-)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole CAS No. 116795-85-8

(+-)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole

Cat. No.: B12713823
CAS No.: 116795-85-8
M. Wt: 230.26 g/mol
InChI Key: LFGWVOWFCKDMGR-UHFFFAOYSA-N
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Description

(±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole is a synthetic organic compound that features a benzodioxin ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the imidazole ring or the ethyl group, potentially leading to the formation of reduced imidazole derivatives.

    Substitution: The compound may undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole: A similar compound without the racemic mixture.

    Benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

The uniqueness of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole lies in its specific combination of the benzodioxin and imidazole rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

116795-85-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-[1-(4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole

InChI

InChI=1S/C13H14N2O2/c1-9(12-5-14-7-15-12)11-4-2-3-10-6-16-8-17-13(10)11/h2-5,7,9H,6,8H2,1H3,(H,14,15)

InChI Key

LFGWVOWFCKDMGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OCOC2)C3=CN=CN3

Origin of Product

United States

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